N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative. Its structure includes a phenyl-substituted pentanoic acid backbone with a Boc group, a common protecting group in peptide synthesis. The compound is described as a powder with a molecular weight of 233.26 g/mol and is classified as non-hazardous for transport .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure settings to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The provided evidence highlights analogs such as:
- Methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate (CAS 128073-49-4), a methyl ester derivative with a ketone group at position 3 .
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, a hydroxylated variant of the target compound .
Stability and Degradation
- Thermal Stability: No decomposition data available for the target compound, but combustion may release nitrogen oxides (NOx) and carbon monoxide .
- Environmental Impact: Limited ecotoxicity data; disposal via incineration with afterburners is recommended .
Research Findings and Gaps
Limitations in Current Data
Biological Activity
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid is a complex organic compound notable for its unique molecular structure, which includes both amine and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which is characterized by the presence of cyclohexyl groups and a phenyl moiety. Its molecular formula is with a molecular weight of approximately 335.38 g/mol.
Structural Formula
Synthesis
The synthesis involves multiple steps, typically starting with the reductive amination of cyclohexanone with cyclohexylamine, followed by the formation of the Boc-protected amino acid derivative. This multi-step process ensures high yield and purity, often employing techniques like chromatography for purification .
The biological activity of this compound is largely dependent on its ability to interact with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes through competitive or non-competitive binding.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
Pharmacological Studies
Recent studies have indicated that this compound exhibits potential anti-inflammatory and analgesic properties. For instance, in a controlled study involving animal models, it was observed that the administration of this compound led to a significant reduction in inflammatory markers compared to control groups .
Case Studies
- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Analgesic Activity : In another case study, the compound was tested for analgesic properties using the hot plate test in mice. Results showed a marked increase in pain threshold, suggesting effective analgesic activity .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Enzyme inhibition, Receptor modulation |
| Similar Compound A | Moderate anti-inflammatory | Enzyme inhibition |
| Similar Compound B | Low analgesic effect | Receptor antagonism |
Q & A
Basic Research Questions
Q. What are the primary applications of N-cyclohexylcyclohexanamine in peptide synthesis?
- Methodological Answer : N-cyclohexylcyclohexanamine is commonly employed as a protective group for cysteine residues during peptide synthesis. It enables selective deprotection, critical for constructing peptides with multiple disulfide bonds. For instance, in solid-phase synthesis, this compound prevents unwanted side reactions by blocking reactive thiol groups until strategic deprotection steps .
- Key Considerations : Use orthogonal protection strategies (e.g., tert-butyl or trityl groups) to ensure compatibility with other amino acid protecting groups.
Q. What safety protocols are essential when handling 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid?
- Methodological Answer :
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin, or eye exposure .
- Engineering Controls : Use mechanical exhaust systems to minimize vapor/mist accumulation in lab settings .
- Waste Management : Decontaminate lab coats/gloves before reuse to avoid residual contamination .
Q. How is the compound characterized spectroscopically to confirm purity and structure?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to verify backbone structure and substituent positions.
- HPLC : Use ≥98% purity thresholds (HPLC) for synthetic batches, as referenced in reagent catalogs .
- Mass Spectrometry : Confirm molecular weight (e.g., CHNO for related derivatives) .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency during solid-phase synthesis using this compound?
- Methodological Answer :
- Activation Optimization : Employ coupling agents like HATU or DIC/HOBt to improve amino acid activation .
- Solvent Selection : Use DMF or DCM with 0.1 M concentrations to enhance solubility and reaction kinetics.
- Temperature Control : Perform couplings at 25–40°C, monitoring by Kaiser test for completion .
Q. What strategies address contradictions in structural data (e.g., unexpected stereochemistry) post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry via single-crystal analysis (e.g., tetrahedral distortion at phosphorus in related phosphinates) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate configurations .
- Chiral HPLC : Separate enantiomers if racemization is suspected during synthesis .
Q. How to design assays for evaluating the compound’s role in protein-protein interaction studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize synthesized peptides on sensor chips to measure binding kinetics with target proteins.
- Fluorescence Polarization : Label peptides with fluorescein to monitor competitive binding in solution-phase assays .
- Control Experiments : Include scrambled-sequence peptides to distinguish specific vs. non-specific interactions.
Data Contradiction Analysis
Q. How to interpret conflicting toxicity data in literature for this compound?
- Methodological Answer :
- Toxicological Gaps : Note that full toxicological profiles may be incomplete, as stated in safety sheets .
- In Silico Prediction : Use tools like ProTox-II to estimate LD and hepatotoxicity risks as a preliminary measure.
- Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryos) for in-house validation before scaling experiments .
Experimental Design Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar intermediates.
- Recrystallization : For polar derivatives, employ ethanol/water mixtures to achieve high crystallinity .
- Lyophilization : Apply to freeze-dry aqueous fractions when isolating acid forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
